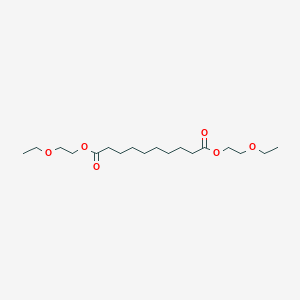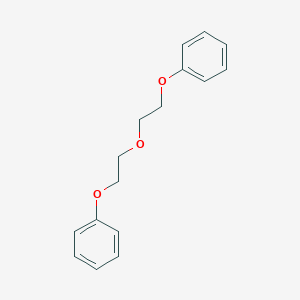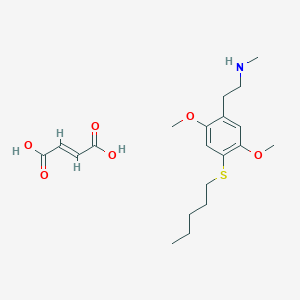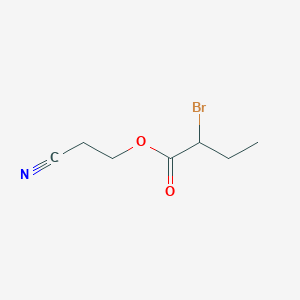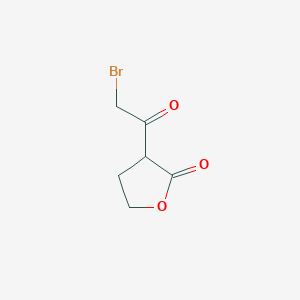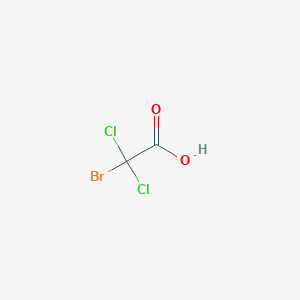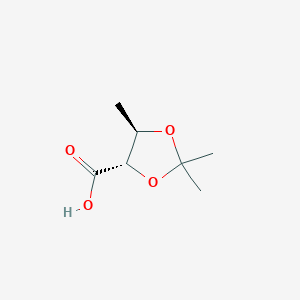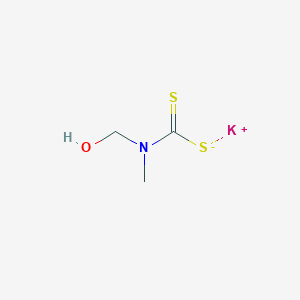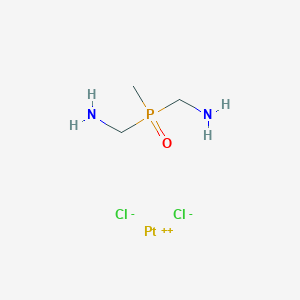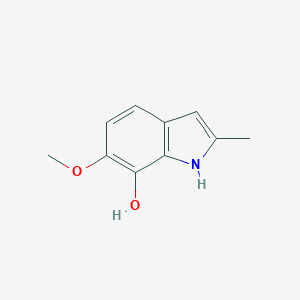
Citric acid monohydrate
Übersicht
Beschreibung
Citric Acid Monohydrate is a weak organic acid commonly used in the food, cosmetic, and pharmaceutical industry . The parent base of citric acid, citrate, is a component of the Krebs cycle, and occurs naturally during metabolism in all living organisms . It is found naturally in citrus fruit such as lemons and limes and is used as a natural preservative . Monohydrate citric acid has one water molecule as part of its chemical formula, and exists as a white powder .
Synthesis Analysis
Citric acid monohydrate can be produced by crystallization from mother liquor of citric acid solution at 20-25°C during citric acid synthesis . Its molar enthalpy of solution in water has been reported .Chemical Reactions Analysis
Citric acid behaves similarly as other hydroxycarboxylic acids in salt formation, esterification, anhydride, amide, and other chemical reactions . Its total synthesis was first accomplished by Grimaux and Adam in 1880 .Physical And Chemical Properties Analysis
Citric Acid Monohydrate is a white granule, odorless, and soluble in water, alcohol, and ether . Its boiling point is 310 °C, melting point is 153 °C, and specific gravity is 1.5 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Citric Acid Monohydrate (CA) is widely used in the pharmaceutical industry due to its significant properties such as biodegradability, biocompatibility, hydrophilicity, and safety . It offers excellent assets in pharmaceutical applications such as cross-linking, release-modifying capacity, interaction with molecules, capping and coating agent, branched polymer nanoconjugates, gas generating agent, etc .
Flavoring Agent
CA is broadly employed in many sectors including foodstuffs, beverages, pharmaceuticals, nutraceuticals, and cosmetics as a flavoring agent . It is used to improve the taste of pharmaceuticals such as syrups, solutions, elixirs, etc .
Sequestering Agent
CA is used as a sequestering agent. It is a regular ingredient for cosmetic pH-adjustment and as a metallic ion chelator in antioxidant systems .
Buffering Agent
CA acts as a pH-control agent in foods, beverages, and pharmaceutical applications . It is also used as a pH regulator .
Iron Chelator
CA acts as an iron chelator . This property is particularly useful in various pharmaceutical and biomedical applications.
Enhancer of Nutritional Calcium Utilization
In animals, CA improves the utilization of nutritional calcium . This property has potential applications in animal health and nutrition.
Preparation of Citrate Buffer
CA is used in the preparation of citrate buffer in platelets for intravital microscopy . This is a crucial application in the field of biological research.
Antigen Retrieval
CA has been used to prepare citrate buffer for antigen retrieval of tissue samples. The citrate solution is designed to break protein cross-links, thus unmasking antigens and epitopes in formalin-fixed and paraffin-embedded tissue sections, and resulting in enhanced staining intensity of antibodies .
Zukünftige Richtungen
Citric acid is reconnoitered for multiple novel pharmaceutical and biomedical applications including as a green crosslinker, release modifier, monomer/branched polymer, capping and coating agent, novel disintegrant, absorption enhancer, etc . In the future, Citric Acid Monohydrate can be utilized as an excellent substitute for pharmaceutical and biomedical applications .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYEJJMZJALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074668 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |
| Record name | Citric acid monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 59.2 | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.5 g/cm³ | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Citric Acid Monohydrate | |
CAS RN |
5949-29-1 | |
| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRIC ACID MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2968PHW8QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
135 °C | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of citric acid monohydrate?
A1: The molecular formula of citric acid monohydrate is C6H8O7·H2O, and its molecular weight is 210.14 g/mol.
Q2: What spectroscopic techniques are used to characterize citric acid monohydrate?
A2: Citric acid monohydrate can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and differential scanning calorimetry (DSC) []. IR spectroscopy can identify functional groups and confirm the presence of the monohydrate form, while DSC can analyze thermal transitions and determine the glass transition temperature [].
Q3: How does the presence of citric acid monohydrate affect the stability of liquid formulations, specifically in the context of edaravone injections?
A3: Citric acid monohydrate, along with sodium hydrogen sulfite, can act as an antioxidant in edaravone injections []. This combination has been shown to improve product stability compared to using L-cysteine hydrochloride and sodium hydrogen sulfite [].
Q4: Can citric acid monohydrate be used in solid dosage forms? What are the considerations?
A4: Yes, citric acid monohydrate can be incorporated into solid dosage forms like tablets. When formulating methyldopa tablets, citric acid monohydrate was found to be critical in achieving optimal tablet quality. Its concentration, alongside factors like mixing speed and duration, significantly influenced the tablet properties [].
Q5: Does citric acid monohydrate influence the stability of lyophilized products?
A5: Research suggests that increasing concentrations of citric acid monohydrate can negatively impact the stability of lyophilized products containing kahalalide F []. This effect was observed in conjunction with polysorbate 80, suggesting potential interactions between these excipients [].
Q6: How is citric acid monohydrate used to prevent crystallization in syrup formulations?
A6: Citric acid monohydrate prevents sucrose crystallization in syrups by partially converting sucrose into invert sugars during the manufacturing process [, ]. This is particularly relevant for products like Diphenhydramine Hydrochloride syrup, where crystallization on the bottle neck and cap can be problematic [, ]. A content of invert sugars exceeding 75% w/w, achieved through citric acid monohydrate treatment, effectively prevented crystal growth [, ].
Q7: Can citric acid monohydrate be used as a catalyst? In what kind of reactions?
A7: Yes, citric acid monohydrate has demonstrated catalytic activity in various reactions. For instance, it can act as a catalyst in the synthesis of tri-n-butyl citrate (TBC) through esterification of citric acid with n-butanol []. Additionally, it can be used in the preparation of nano-TiO2 via the sol-gel method, influencing the crystalline microstructure and photocatalytic properties of the resulting material [].
Q8: Are there applications of citric acid monohydrate in material science?
A8: Citric acid monohydrate plays a crucial role in material synthesis and modification. It's employed in creating porous structures like the hydrophilic porous polydimethylsiloxane sponge. By adjusting the concentration of CAM as a template, researchers can control the porosity of the sponge []. This has implications for applications requiring specific material properties, like mimicking soil for plant cultivation [].
Q9: Does citric acid monohydrate have antimicrobial properties?
A9: Citric acid monohydrate exhibits some antimicrobial activity, particularly against gram-negative bacteria like Salmonella species []. Its efficacy is enhanced when used in combination with a chelating agent like EDTA, suggesting a synergistic effect []. This finding has implications for developing novel antimicrobial strategies.
Q10: How does citric acid monohydrate affect the taste preferences of geese, and what are the implications for weed control?
A10: Geese show an aversion to citric acid monohydrate solutions exceeding a certain concentration (0.32%) []. Interestingly, they are more sensitive to bitter solutions compared to sweet, salty, sour, and umami tastes []. This selective taste response suggests potential for utilizing geese as biological control agents for weeds with bitter-tasting compounds.
Q11: What is the role of citric acid monohydrate in the context of Mycobacterium ulcerans disease (Buruli ulcer) treatment?
A11: Citric acid monohydrate, in a 9% w/w cream formulation combined with sodium nitrite, was found effective in treating Buruli ulcer []. The cream combination, releasing nitrogen oxides, significantly accelerated ulcer healing compared to a placebo []. This research highlights a promising topical treatment option for this debilitating disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

